molecular formula C17H17N3O2 B2708095 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924213-53-6

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2708095
CAS No.: 924213-53-6
M. Wt: 295.342
InChI Key: JFJBTWMEPMYGPG-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Scientific Research Applications

Chemistry

In chemistry, 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with enzymes and receptors makes it a candidate for drug development, particularly in targeting specific diseases.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating conditions such as inflammation, cancer, or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Substitution Reactions: Introduction of the 4-methylphenyl group and the propan-2-yl group is often carried out via electrophilic aromatic substitution or nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reagents followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine ring, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and various nucleophiles.

Major Products

The major products of these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(4-chlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 6-(4-methoxyphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 4-methylphenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10(2)20-16-14(9-18-20)13(17(21)22)8-15(19-16)12-6-4-11(3)5-7-12/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJBTWMEPMYGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924213-53-6
Record name 6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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